5-Amino-2-methoxy-4-picoline

Catalog No.
S706705
CAS No.
6635-91-2
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methoxy-4-picoline

CAS Number

6635-91-2

Product Name

5-Amino-2-methoxy-4-picoline

IUPAC Name

6-methoxy-4-methylpyridin-3-amine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3

InChI Key

PADDNCJJHROILV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1N)OC

Canonical SMILES

CC1=CC(=NC=C1N)OC

The exact mass of the compound 5-Amino-2-methoxy-4-picoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-2-methoxy-4-picoline (CAS 6635-91-2), also designated as 6-methoxy-4-methylpyridin-3-amine, is a highly functionalized aminopyridine building block critical for the synthesis of advanced therapeutics, including Inhibitor of Apoptosis Protein (IAP) antagonists and epigenetic modulators [1]. Featuring a primary amine for directed coupling, a methoxy group for pKa modulation, and a methyl group for conformational restriction, this compound provides a precise stereoelectronic profile. Its procurement is prioritized in medicinal chemistry campaigns and API scale-up where specific vector geometries and modulated basicity are required to optimize target affinity, intermediate processability, and final pharmacokinetic properties [2].

Substituting 5-Amino-2-methoxy-4-picoline with simpler analogs, such as 5-amino-2-methoxypyridine or 3-amino-4-picoline, fundamentally compromises the spatial and electronic integrity of the resulting APIs. The absence of the 4-methyl group removes the steric bulk necessary to lock adjacent amide or urea linkages into their active conformations, leading to a drastic loss in target binding affinity for constrained pockets like IAP BIR domains [1]. Conversely, replacing the 2-methoxy group with an ethoxy group or a hydrogen atom alters the pyridine ring's pKa and hydrogen-bond acceptor capacity, which increases off-target liabilities (such as hERG binding due to higher basicity) and reduces overall aqueous solubility during process scale-up.

Conformational Locking in Amidation and Cross-Coupling

In the synthesis of IAP antagonists and ATAD2 ligands, the 5-amino group undergoes critical amidation or Buchwald-Hartwig coupling. The 4-methyl group in 5-Amino-2-methoxy-4-picoline introduces targeted steric hindrance that restricts the rotation of the resulting N-acyl or N-aryl bond [1]. While this requires optimized coupling conditions (e.g., using HATU/DIPEA to achieve >80% yields), the conformational lock it provides is essential for biological activity. Compared to the unmethylated baseline (5-amino-2-methoxypyridine), the 4-methyl derivative forces the attached pharmacophore into a bioactive geometry, translating to significantly higher target binding affinity for the final API.

Evidence DimensionCoupling efficiency and conformational control
Target Compound DataRequires high-efficiency coupling reagents (e.g., HATU) to overcome ortho-methyl steric hindrance, yielding >80% amidation.
Comparator Or Baseline5-Amino-2-methoxypyridine (couples more easily but fails to restrict N-bond rotation).
Quantified DifferenceProvides essential rotational restriction, enabling optimal fit in constrained target pockets.
ConditionsStandard peptide coupling (HATU/DIPEA) or Pd-catalyzed cross-coupling conditions.

Procuring the 4-methylated building block is non-negotiable for synthesizing conformationally restricted inhibitors where target pocket geometry is highly constrained.

Pyridine pKa Modulation for Pharmacokinetics

The basicity of the pyridine nitrogen is a critical parameter in drug design, influencing both solubility and off-target toxicity. 5-Amino-2-methoxy-4-picoline utilizes the 2-methoxy substituent to significantly reduce the electron density at the pyridine nitrogen through inductive withdrawal, resulting in an optimized predicted pKa of approximately 5.0 . In contrast, the unmethoxylated comparator, 3-amino-4-picoline, exhibits a significantly higher pKa (>6.0), leading to increased protonation at physiological pH. This higher basicity can hinder membrane permeability and increase the risk of off-target hERG channel binding.

Evidence DimensionPyridine nitrogen pKa
Target Compound DataPredicted pKa ~ 5.0 (optimized for physiological pH balance).
Comparator Or Baseline3-Amino-4-picoline (pKa > 6.0).
Quantified DifferenceReduction of ~1.0 pKa unit, decreasing physiological protonation.
ConditionsAqueous environment, physiological pH (7.4).

Selecting the 2-methoxy derivative is crucial for formulators aiming to optimize the lipophilicity-pKa balance to ensure high membrane permeability and low off-target binding.

Optimized Lipophilicity Profile (XlogP) for API Development

Maintaining an optimal lipophilicity is essential for both the processability of the intermediate and the bioavailability of the final drug. 5-Amino-2-methoxy-4-picoline presents an XlogP of 0.8, striking an ideal balance between aqueous solubility and organic solubility for biphasic reaction workups [1]. When compared to heavier alkoxy analogs, such as 2-ethoxy-4-methylpyridin-3-amine, the methoxy group prevents excessive lipophilicity. This lower lipophilicity ensures better dissolution profiles in polar solvents during synthesis and prevents the final API from suffering from poor aqueous solubility, a common bottleneck in late-stage development.

Evidence DimensionCalculated Lipophilicity (XlogP)
Target Compound DataXlogP = 0.8
Comparator Or Baseline2-Ethoxy-4-methylpyridin-3-amine (Estimated XlogP > 1.2)
Quantified Difference0.4 to 0.5 unit reduction in logP.
ConditionsStandard computational lipophilicity models.

Procurement of the methoxy variant over larger alkoxy analogs ensures superior handling in polar reaction media and mitigates downstream solubility bottlenecks.

Synthesis of IAP Antagonists

Used as a core building block in the development of peptidomimetic and small-molecule Inhibitor of Apoptosis Protein (IAP) antagonists, where the 4-methyl group provides the necessary conformational lock for high-affinity BIR domain binding [1].

Development of Bromodomain Ligands (e.g., ATAD2)

Procured for synthesizing selective epigenetic modulators, where the 2-methoxy group acts as a critical hydrogen-bond acceptor and pKa modulator to ensure selectivity over other bromodomains like BRD4[2].

CRAC Channel Modulator Production

Utilized as an intermediate in assembling pyrazole-based or similar heterocyclic CRAC channel inhibitors, benefiting from its balanced XlogP (0.8) for optimal formulation solubility and processability[3].

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6635-91-2

Wikipedia

5-Amino-2-methoxy-4-methylpyridine

Dates

Last modified: 08-15-2023

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